molecular formula C13H16BFO4 B1420492 3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid CAS No. 1050423-87-4

3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

Cat. No. B1420492
M. Wt: 266.07 g/mol
InChI Key: JSQNZNXVVRPGTD-UHFFFAOYSA-N
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Description

“3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid” is a chemical compound. It is commonly used in the preparation of pharmaceuticals and chemical intermediates . The empirical formula of this compound is C11H15BFNO2 .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string CC1(C)OB(OC1(C)C)c2cncc(F)c2 . The InChI key for this compound is VFMTUTYBMBTIGA-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . Its molecular weight is 223.05 . More detailed physical and chemical properties are not available in the retrieved data.

Scientific Research Applications

Synthesis and Structural Analysis

  • Researchers have developed boric acid ester intermediates with benzene rings, including compounds related to 3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid. These compounds were synthesized through a substitution reaction and analyzed using techniques like FTIR, NMR, mass spectrometry, and X-ray diffraction. Density functional theory (DFT) was employed to compute molecular structures, offering insights into their physicochemical properties (Huang et al., 2021).

Fluorescent Prochelator Development

  • Boronic ester-based fluorescent prochelators have been developed using compounds structurally similar to 3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid. These prochelators respond to hydrogen peroxide and various metal ions, exhibiting a decrease in fluorescence upon chelation. This has potential applications in sensing and imaging of biological processes involving metal ions and hydrogen peroxide (Hyman & Franz, 2012).

Enhanced Sensing Performance

  • Schiff base derivatives of similar boronate compounds have been used to create efficient sensors for detecting hydrogen peroxide vapor. These derivatives demonstrate a rapid response and high sensitivity, important for applications in explosive detection and environmental monitoring (Fu et al., 2016).

Pharmaceutical Research

  • A fluorine-18 labeled analogue of bexarotene, synthesized using related compounds, has been developed for PET imaging of retinoid X receptors. This highlights the application in diagnostic imaging and potentially in therapeutic monitoring (Wang et al., 2014).

Detection of Peroxides in Samples and Imaging

  • Near-infrared fluorescent probes developed using structurally related compounds have been applied for the detection of benzoyl peroxide in real samples and imaging in living cells and zebrafish. This demonstrates potential applications in food safety and biological imaging (Tian et al., 2017).

Hydrolytic Stability in Prochelators

  • Studies have been conducted on boronate-based prochelators, like BSIH, for their hydrolytic stability and reaction outcomes with hydrogen peroxide. Such research is vital for developing agents targeting metal sequestration in cells under oxidative stress (Wang & Franz, 2018).

Safety And Hazards

The compound is classified as Acute Tox. 3 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements include H301: Toxic if swallowed . Precautionary statements include P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician .

properties

IUPAC Name

3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BFO4/c1-12(2)13(3,4)19-14(18-12)9-6-5-8(11(16)17)7-10(9)15/h5-7H,1-4H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSQNZNXVVRPGTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BFO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80675391
Record name 3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80675391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

CAS RN

1050423-87-4
Record name 3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80675391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Carboxy-2-fluorophenylboronic acid, pinacol ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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